molecular formula C15H20F3NO2S B2862958 3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane CAS No. 2034288-38-3

3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane

Cat. No.: B2862958
CAS No.: 2034288-38-3
M. Wt: 335.39
InChI Key: JIXOTBXLYGZXOW-UHFFFAOYSA-N
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Description

3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is a complex organic compound characterized by the presence of a phenyl group, a trifluoropropyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group may facilitate binding to aromatic residues in proteins, while the azepane ring may provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is unique due to its combination of a phenyl group, a trifluoropropyl group, and an azepane ring. This combination imparts specific chemical properties, such as enhanced lipophilicity and structural stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-phenyl-1-(3,3,3-trifluoropropylsulfonyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2S/c16-15(17,18)9-11-22(20,21)19-10-5-4-8-14(12-19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOTBXLYGZXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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